FBDD Skeletal Diversity: Quantitative Scaffold Parameters Differentiating 1-Naphthyl Pyrrolidinone from Phenyl and 2-Naphthyl Analogs
In fragment-based drug discovery (FBDD) programs, the three-dimensionality and molecular complexity of fragment scaffolds directly impact hit identification efficiency and lead optimization trajectories. CAS 340319-91-7 provides a conformationally constrained 5-oxopyrrolidine core with an appended 1-naphthyl group, offering extended aromatic surface area and distinct steric presentation compared to phenyl-substituted analogs [1]. The 1-naphthyl moiety introduces approximately 1.6× greater aromatic surface area than a phenyl ring, enabling enhanced π-stacking interactions and distinct binding pocket occupancy patterns relative to the simpler phenyl analog (5-oxo-1-phenylpyrrolidine-3-carboxylic acid, CAS 39629-86-2) .
| Evidence Dimension | Fragment scaffold diversity parameters |
|---|---|
| Target Compound Data | Molecular weight 255.27 g/mol; calculated density 1.366 g/cm³; 1-naphthyl substituent (C₁₀H₇) |
| Comparator Or Baseline | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS 39629-86-2): MW 205.21 g/mol; phenyl substituent (C₆H₅) |
| Quantified Difference | ~24% greater molecular weight; ~60% greater aromatic surface area; distinct steric and electronic profile |
| Conditions | Computational chemoinformatic analysis; FBDD scaffold diversity assessment |
Why This Matters
Procurement of the 1-naphthyl variant rather than the phenyl analog enables exploration of distinct chemical space in FBDD campaigns, directly affecting library diversity and hit expansion potential.
- [1] TargetMol. 1-Naphthalen-1-yl-5-oxo-pyrrolidine-3-carboxylic acid (Cat. TPL0505). Fragment molecule description for molecular linking and drug candidate screening. View Source
